
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-: is a complex organic compound that belongs to the pyridazinedione family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the bromination of tetrahydropyridazinedione followed by iodination and methylation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyridazinedione derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 3,6-Pyridazinedione, 4,5-dichlorotetrahydro-1-(4-iodophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-chlorophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-fluorophenyl)-2-methyl-
Comparison: Compared to similar compounds, 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens with the pyridazinedione core makes it a valuable compound for various applications.
Properties
CAS No. |
61442-19-1 |
|---|---|
Molecular Formula |
C11H9Br2IN2O2 |
Molecular Weight |
487.91 g/mol |
IUPAC Name |
4,5-dibromo-1-(4-iodophenyl)-2-methyldiazinane-3,6-dione |
InChI |
InChI=1S/C11H9Br2IN2O2/c1-15-10(17)8(12)9(13)11(18)16(15)7-4-2-6(14)3-5-7/h2-5,8-9H,1H3 |
InChI Key |
WCUYODCUDYXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(C(=O)N1C2=CC=C(C=C2)I)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
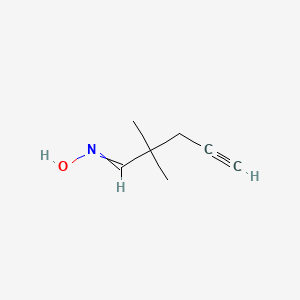
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
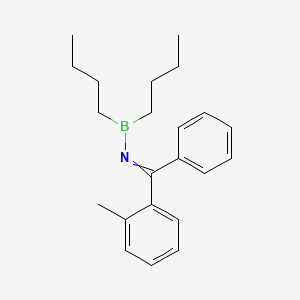
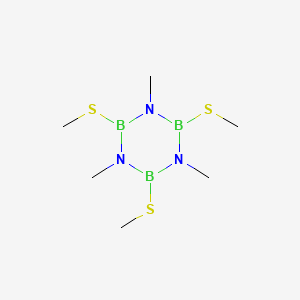
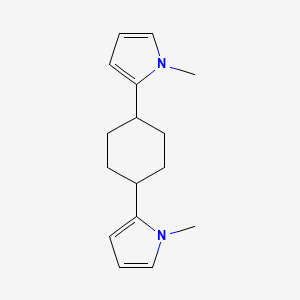
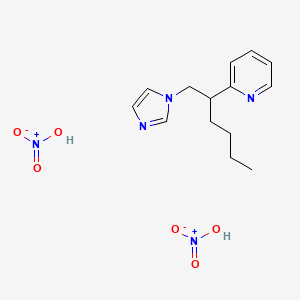
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
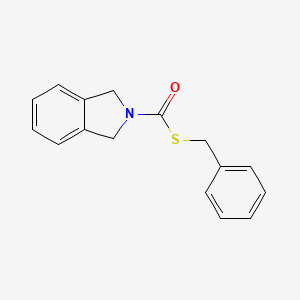
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
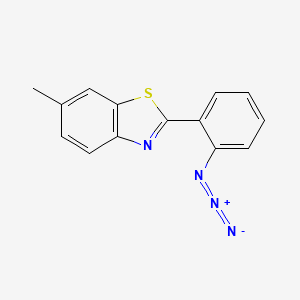
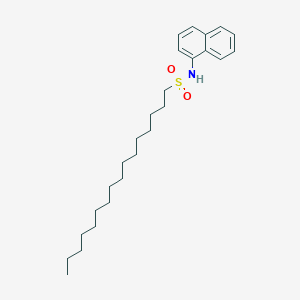
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
